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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

Cat. No.: B1224647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzene-1,3,5-tricarbaldehyde using

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The

document details the characteristic spectral data and provides comprehensive experimental

protocols for reproducible analysis.

Spectroscopic Data Summary
The structural identity and purity of Benzene-1,3,5-tricarbaldehyde can be unequivocally

confirmed through the analysis of its NMR and FTIR spectra. The key quantitative data are

summarized in the tables below.

¹H NMR Data
The ¹H NMR spectrum of Benzene-1,3,5-tricarbaldehyde is characterized by two distinct

singlets, corresponding to the aldehydic and aromatic protons. Due to the molecule's C₃

symmetry, all three aldehydic protons are chemically equivalent, as are the three aromatic

protons.
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Proton Type
Chemical Shift (δ) in

ppm
Multiplicity Integration

Aldehydic (-CHO) 10.15 Singlet 3H

Aromatic (Ar-H) 8.40 Singlet 3H

Note: Data reported in CDCl₃.[1]

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three

unique carbon environments in the molecule: the carbonyl carbon of the aldehyde group, the

aromatic carbon attached to the aldehyde group, and the aromatic carbon situated between

two aldehyde groups.

Carbon Type Chemical Shift (δ) in ppm

Aldehydic Carbonyl (C=O) 191.2

Aromatic Carbon (-C-CHO) 137.5

Aromatic Carbon (Ar-CH) 134.8

Note: Data reported in CDCl₃.[1]

FTIR Data
The FTIR spectrum of Benzene-1,3,5-tricarbaldehyde exhibits characteristic vibrational bands

that confirm the presence of the aldehyde functional groups and the aromatic ring.

Vibrational Mode Frequency (cm⁻¹) Intensity

Aldehydic C-H Stretch ~2800 Medium

Carbonyl (C=O) Stretch ~1690 Strong

Aromatic C=C Stretch ~1600, ~1450 Medium-Strong

Aromatic C-H Bending ~800-900 Strong
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Note: The exact peak positions can vary slightly depending on the sample preparation method.

[1]

Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR

spectra of Benzene-1,3,5-tricarbaldehyde.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Benzene-1,3,5-tricarbaldehyde (solid)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Pipettes and glassware

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of Benzene-1,3,5-tricarbaldehyde into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

Gently agitate the vial to ensure complete dissolution of the solid.

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR

tube to remove any particulate matter.

Instrument Setup:
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Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a standard 30° or 90° pulse sequence.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ

2.50 ppm).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52

ppm).

FTIR Spectroscopy Protocol (ATR Method)
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Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

Benzene-1,3,5-tricarbaldehyde (solid powder)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR accessory. This will be automatically

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.

Sample Measurement:

Place a small amount of Benzene-1,3,5-tricarbaldehyde powder onto the center of the

ATR crystal using a clean spatula.

Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good

contact with the crystal.

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

Cleaning:

Retract the press arm and carefully remove the sample powder.
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Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.

Logical Workflow and Relationships
The characterization of Benzene-1,3,5-tricarbaldehyde follows a logical progression from

sample preparation to data acquisition and analysis, culminating in structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Characterization of Benzene-1,3,5-tricarbaldehyde: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224647#characterization-of-benzene-1-3-5-
tricarbaldehyde-using-nmr-and-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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